4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole
Description
4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position and a 2,6-dichlorobenzyl substituent at the 2-position of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
Properties
Molecular Formula |
C11H8Cl3NS |
|---|---|
Molecular Weight |
292.6 g/mol |
IUPAC Name |
4-(chloromethyl)-2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C11H8Cl3NS/c12-5-7-6-16-11(15-7)4-8-9(13)2-1-3-10(8)14/h1-3,6H,4-5H2 |
InChI Key |
MINSSOKWSNDWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Hantzsch Thiazole Synthesis as Core Strategy
The thiazole ring in 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole is typically constructed via the Hantzsch thiazole synthesis. This classical method involves the condensation of thioamide derivatives with α-haloketones or α-haloaldehydes under controlled conditions.
Example Procedure : Starting from a Boc-protected thiourea intermediate, reaction with 1,3-dichloroacetone in acetone solvent at room temperature for 72 hours yields the N-Boc-4-(chloromethyl)thiazol-2-amine intermediate with a yield of approximately 33% overall from thiourea. This step involves nucleophilic attack of the thiourea sulfur on the haloketone, followed by cyclization to form the thiazole ring.
Reaction Scheme (Simplified) :
$$
\text{Boc-protected thiourea} + \text{1,3-dichloroacetone} \xrightarrow[\text{acetone}]{RT, 72h} \text{N-Boc-4-(chloromethyl)thiazol-2-amine}
$$Notes : The Boc protection is essential to control reactivity and avoid side reactions. The reaction is typically carried out at room temperature to prevent decomposition of sensitive intermediates.
Chloromethyl Group Formation and Functionalization
The chloromethyl group at the 4-position is typically introduced during the thiazole ring formation via halogenated ketones (e.g., 1,3-dichloroacetone) or by subsequent chlorination of methyl groups.
- Alternative Method : Chlorination of methyl-substituted thiazoles using gaseous hydrochloric acid or chlorinating agents under low temperatures (below 10°C) yields chloromethyl derivatives with high selectivity.
Industrial and Laboratory-Scale Preparation
Multi-Step Synthesis Workflow
Thiourea Protection : Thiourea is selectively protected with Boc anhydride (Boc2O) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base to form Boc-protected thiourea (yield ~48%).
Thiazole Ring Formation : Boc-protected thiourea reacts with 1,3-dichloroacetone in acetone at room temperature for 72 hours, yielding N-Boc-4-(chloromethyl)thiazol-2-amine (yield ~68%).
Deprotection : Boc group is removed using 4N hydrochloric acid in 1,4-dioxane at room temperature for 18 hours, providing the free 4-(chloromethyl)thiazol-2-amine.
Alkylation with 2,6-Dichlorobenzyl Chloride : The free amine is reacted with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K2CO3 or NaOH) in polar aprotic solvents to afford the target compound.
Catalytic Enhancements
Use of Lewis acids or transition metal catalysts (e.g., palladium on charcoal) during hydrogenation or substitution steps can improve yields and selectivity.
Continuous flow reactors and automated systems in industrial settings enable better control of reaction parameters, improving reproducibility and scalability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiourea Boc Protection | NaH, Boc2O, THF, RT, 1 h | 48 | Purification via crystallization |
| Thiazole Ring Formation | 1,3-Dichloroacetone, Acetone, RT, 72 h | 68 | Long reaction time, room temperature |
| Boc Deprotection | 4N HCl in 1,4-dioxane, RT, 18 h | Quantitative | Simple work-up by evaporation |
| Alkylation with 2,6-Dichlorobenzyl chloride | K2CO3 or NaOH, DMSO or ethanol, reflux, 18 h | 60-70 | Yield varies with solvent and base choice |
Purification and Characterization
Purification : Crude products are purified by recrystallization (ethanol-water mixtures) or column chromatography to remove halogenated impurities and side products.
-
- ¹H NMR : Aromatic protons of 2,6-dichlorobenzyl group appear at δ 7.2–7.5 ppm; chloromethyl singlet at δ 4.5–4.8 ppm confirms substitution pattern.
- IR Spectroscopy : C–Cl stretching vibrations at 600–800 cm⁻¹; thiazole ring C=N and C–S bonds at 1500–1600 cm⁻¹.
- Elemental Analysis : Confirms stoichiometry with deviations <0.3% for C, H, N, S.
- X-ray Crystallography : Used in some studies for definitive structural confirmation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Boc Protection of Thiourea | NaH, Boc2O, THF, RT, 1 h | 48 | Crystallization purification |
| Hantzsch Thiazole Synthesis | 1,3-Dichloroacetone, Acetone, RT, 72 h | 68 | Room temperature, long duration |
| Boc Deprotection | 4N HCl, 1,4-dioxane, RT, 18 h | Quantitative | Simple evaporation work-up |
| Alkylation with 2,6-Dichlorobenzyl chloride | K2CO3/NaOH, DMSO/ethanol, reflux, 18 h | 60-70 | Base and solvent dependent |
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an oxidized thiazole compound.
Scientific Research Applications
Chemical Reactivity
The chemical reactivity of 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole primarily involves nucleophilic substitution reactions because of the chloromethyl group. This group can be replaced by nucleophiles, creating derivatives that may exhibit enhanced biological activity. Reactions with amines can yield thiazole derivatives with antibacterial or antifungal properties. The thiazole ring itself can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Biological Activities
Compounds containing thiazole rings are known for their significant biological activities. Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications. The presence of chlorine substituents enhances its potency against various microbial strains. Thiazole derivatives have been linked to anti-inflammatory and anticancer activities, suggesting the compound could be explored for therapeutic uses in these areas.
Related Thiazole Derivatives and Their Applications
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-chloromethylthiazole | Chloromethyl and chloro substituents | Known for strong antibacterial activity |
| 4-Aminothiazole | Amino group instead of chloromethyl | Exhibits different biological activities |
| 5-Methylthiazole | Methyl group at position 5 | Used in various synthetic pathways |
| 2-Amino-4-chlorothiazole | Amino group at position 2 | Potential anticancer properties |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiazole ring may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
The structural and functional attributes of 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole can be compared to the following analogs:
Structural Analogs with Thiazole Core
A. 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7)
- Structure : Replaces the 2,6-dichlorobenzyl group with a phenyl ring.
- Physical Properties : Melting point = 49–50°C; purity = 97% .
B. 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole (sc-348254)
- Structure : Features methoxy groups at the 2- and 4-positions of the benzyl substituent.
- Key Differences : Methoxy groups are electron-donating, increasing solubility but possibly reducing electrophilic reactivity critical for interactions with biological targets .
C. 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS 906352-61-2)
- Structure : Chloromethyl group attached to a phenyl ring at the 2-position of the thiazole.
- Physical Properties : Melting point = 67–69°C; purity = 97% .
- Key Differences : The inverted substitution pattern may alter steric interactions and binding affinity in biological systems.
Compounds with Shared Substituents but Different Cores
A. 2,6-Dichlorobenzyl 4-[2-(2-thienyl)vinyl]-2-pyrimidinyl sulfide (CAS 339278-42-1)
- Structure : Pyrimidine core with a 2,6-dichlorobenzyl sulfide group and a thienylvinyl substituent.
- antimicrobial agent) .
B. 1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl derivatives (e.g., compound 3g)
- Structure : Imidazolidine core with dual 2,6-dichlorobenzyl groups.
- Biological Activity : Exhibits anti-inflammatory and analgesic effects, suggesting that the dichlorobenzyl motif enhances bioactivity in diverse scaffolds .
Comparative Data Table
Key Research Findings
- Reactivity : The chloromethyl group in thiazoles facilitates nucleophilic substitution, enabling conjugation with amines or thiols for drug delivery systems .
- Bioactivity : Thiazoles with halogenated benzyl groups show enhanced antimicrobial activity due to increased membrane permeability and target binding .
- Synthetic Flexibility : The 2,6-dichlorobenzyl group can be introduced via Friedel-Crafts alkylation or Suzuki coupling, as seen in related benzodioxine and imidazolidine syntheses .
Biological Activity
4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antibacterial effects. This article reviews its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of chloromethyl and dichlorobenzyl groups enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : A study reported that thiazole derivatives showed IC50 values indicating significant cytotoxic effects against MCF-7 (breast cancer) and A-431 (skin cancer) cell lines. For instance, related compounds with similar structural features exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For example, compounds structurally related to this compound were shown to disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
Antibacterial Activity
Thiazole derivatives have also been explored for their antibacterial properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can significantly influence antibacterial potency.
Research Findings
- In Vitro Antibacterial Testing : Compounds similar to this compound were tested against various Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ciprofloxacin .
- Mechanism of Action : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Activity Type | Target Cells/Bacteria |
|---|---|---|---|
| This compound | <10 | Cytotoxic | MCF-7, A-431 |
| Similar Thiazole Derivative | 5.73 | Cytotoxic | MCF-7 |
| 4-Chloro Derivative | 5 µg/mL | Antibacterial | E. coli |
| Benzothiazole Derivative | 14 µg/mL | Antibacterial | S. aureus |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-(2,6-dichlorobenzyl)-1,3-thiazole, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using substituted benzaldehydes or chlorinated intermediates. For example, refluxing in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by ice-water quenching and ethanol-water crystallization is effective for analogous thiazole derivatives . Optimizing stoichiometry (e.g., 1:1 molar ratio of amino-triazole and benzaldehyde) and acid catalysis (e.g., glacial acetic acid) can improve yields. Purification via recrystallization or column chromatography is critical due to halogenated byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The dichlorobenzyl group shows characteristic aromatic proton splitting (δ 7.2–7.5 ppm), while the chloromethyl group resonates as a singlet near δ 4.5–4.8 ppm. Coupling constants help confirm substitution patterns .
- IR : Stretching vibrations for C-Cl bonds appear at 600–800 cm⁻¹, and thiazole ring C=N/C-S bonds at 1500–1600 cm⁻¹. Absence of OH/NH peaks confirms purity .
- Elemental Analysis : Match experimental vs. calculated C/H/N/S percentages to verify stoichiometry (e.g., <0.3% deviation) .
Q. What safety considerations are critical when handling chlorinated intermediates during synthesis?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with volatile chlorinated compounds (e.g., dichlorobenzyl chloride). Emergency protocols include ice-water rinsing for skin exposure and immediate medical consultation for ingestion . Waste disposal must comply with halogenated organic waste regulations .
Advanced Research Questions
Q. How do solvent polarity and catalyst selection impact the regioselectivity of chloromethyl group introduction in thiazole derivatives?
- Methodological Answer : Polar solvents (e.g., DMSO, PEG-400) stabilize charged intermediates, favoring electrophilic substitution at the thiazole’s 4-position. Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance selectivity by reducing side reactions (e.g., dichlorobenzyl group hydrolysis). Kinetic studies under varying solvent-catalyst combinations (e.g., 70–80°C, 1–4 hours) can map regioselectivity trends .
Q. What computational methods are effective in predicting the reactivity of the dichlorobenzyl substituent in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals (FMOs) to identify reactive sites. For example, the electron-withdrawing effect of chlorine atoms lowers LUMO energy at the benzyl para-position, favoring nucleophilic attack. MD simulations (e.g., in Gaussian or ORCA) can predict activation energies for substitution pathways .
Q. How should researchers reconcile contradictory crystallographic data and spectral observations in structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR/IR by confirming bond lengths/angles (e.g., thiazole ring planarity, Cl-C bond distances ~1.73 Å) .
- Dynamic NMR : Detect conformational flexibility (e.g., chloromethyl group rotation) causing split signals. Low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis .
- Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
